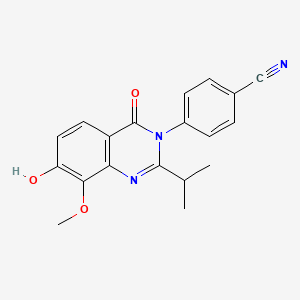
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline is a heterocyclic compound characterized by the presence of a quinoxaline ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline typically involves the reaction of 4-nitroaniline with appropriate quinoxaline precursors under controlled conditions. One common method involves the condensation of 4-nitroaniline with a quinoxaline derivative in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-(4-aminophenyl)-1-oxo-1lambda~5~-quinoxaline.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Scientific Research Applications
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitro group but lacks the quinoxaline ring.
2-(4-Aminophenyl)-1-oxo-1lambda~5~-quinoxaline: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoxaline is unique due to the presence of both the nitrophenyl and quinoxaline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
922525-16-4 |
|---|---|
Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C14H9N3O3/c18-16-13-4-2-1-3-12(13)15-9-14(16)10-5-7-11(8-6-10)17(19)20/h1-9H |
InChI Key |
GHJASXINIQNKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)



![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-4-yl phosphate](/img/structure/B14193226.png)

![N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)
![N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)](/img/structure/B14193246.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)


